(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Description
(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, also known as FTCPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 417.49 g/mol.
Scientific Research Applications
Synthesis and Structural Analysis
Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals and material science. For instance, substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and antiproliferative effects. Additionally, polymeric thiophenes find use in electronics and solar cells. The synthesis and crystal structure of related compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, demonstrate the structural basis for these applications, revealing potential for development in various fields of research and technology (Nagaraju et al., 2018).
Crystal Structure and DFT Studies
The crystal structures of related compounds have been determined, providing insights into their molecular configurations and electronic properties. For example, studies on Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar molecules reveal their structural and electronic characteristics through X-ray diffraction and density functional theory (DFT) analyses. These findings are crucial for understanding the physicochemical properties and reactivity of such compounds, which can be applied in the design of novel materials and drugs (Huang et al., 2021).
Antiproliferative Activity
The antiproliferative properties of thiophene-containing compounds have been explored, showing potential for cancer treatment. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, suggesting the therapeutic potential of such molecules in oncology (Vinaya et al., 2011).
Receptor Binding and Imaging Studies
Some derivatives are investigated for their binding affinity to biological receptors, offering applications in medical imaging and neuroscience. For instance, compounds designed for SPECT imaging to visualize the 5-HT2A receptor in the brain demonstrate the utility of fluorophenyl derivatives in diagnostic medicine (Blanckaert et al., 2005).
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S/c23-17-4-6-18(7-5-17)26-20-3-1-2-16(14-20)22(25)24-11-8-19(9-12-24)27-21-10-13-28-15-21/h1-7,10,13-15,19H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYZGYPIKXYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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